3-N-(2-Fluoroethyl)spiperone
Overview
Description
3-N-(2-Fluoroethyl)spiperone, also known as 18F-fesp, belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It has a molecular formula of C25H29F2N3O2 .
Synthesis Analysis
The synthesis of 3-N-(2-Fluoroethyl)spiperone, a radiotracer useful for imaging the brain dopamine receptor system in vivo using positron emission tomography, is described . Precursors of this compound, the functional 3-N-alkyl derivatives of spiperone, were prepared by the alkylation of the amide group in spiperone by 1,2-disubstituted ethanes under phase transfer conditions .Molecular Structure Analysis
The infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectral data suggest that under phase transfer reaction conditions, the amide nitrogen was preferentially alkylated . An X-ray analysis was performed on a single crystal of 3-N-(2-Fluoroethyl)spiperone to provide a firm basis for comparison with related analogues .Chemical Reactions Analysis
The reaction of the derivatives with no-carrier-added K18F/Kryptofix clearly indicated that the ketalized derivatives were the choice of the precursors for 3-N-(2-Fluoroethyl)spiperone .Physical And Chemical Properties Analysis
3-N-(2-Fluoroethyl)spiperone has a boiling point of 631.9ºC at 760mmHg and a density of 1.27g/cm3 .Scientific Research Applications
Neuroimaging : 3-N-(2-Fluoroethyl)spiperone is notably used as a dopamine receptor-binding tracer in positron emission tomography (PET). This allows for the imaging of the brain dopamine receptor system in vivo, aiding in multiple tomographic studies within a single day with one preparation (Satyamurthy et al., 1986).
Dopamine Receptor Binding : This compound displays high affinity for dopamine receptors in vitro and can be labeled with 18F for imaging and quantification of dopamine receptors in vivo. This makes it a potent tool for studying neuroreceptor dynamics (Kiesewetter et al., 1986).
Pharmacological Studies : Research indicates that 3-N-(2-Fluoroethyl)spiperone and its derivatives have significant in vitro affinity for dopamine D-2 receptors, which is crucial for understanding and potentially treating neurological conditions linked to these receptors (Fukumura et al., 1990).
Ligand Development for PET : It serves as a promising ligand for PET studies of the dopamine receptor, demonstrating greater affinity for these receptors than other similar compounds. This aspect is particularly relevant for neuroimaging studies (Welch et al., 1988).
Biological Studies : The compound is used in studies involving binding to neurotransmitter receptors, as in research with the bovine caudate nucleus, indicating its potential in broader biological and pharmacological research (Withy et al., 1981).
Future Directions
properties
IUPAC Name |
3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARAEXGMVEFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147523 | |
Record name | 3-N-(2-Fluoroethyl)spiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-Fluoroethyl)spiperone | |
CAS RN |
106114-42-5 | |
Record name | 3-N-(2-Fluoroethyl)spiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-N-(2-Fluoroethyl)spiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FESP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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